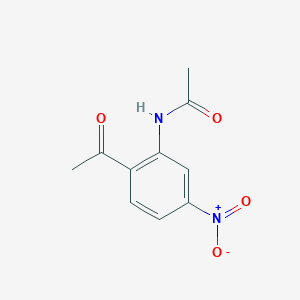
N-(2-acetyl-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetyl-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C10H10N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with acetyl and nitro groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-5-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by acetylation. One common method is the nitration of acetanilide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The resulting nitroacetanilide is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions: N-(2-acetyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(2-acetyl-5-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the nitro group, such as nitroso or hydroxylamine derivatives.
科学研究应用
Chemistry: N-(2-acetyl-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials .
Biology: In biological research, this compound is used to study the effects of nitro and acetyl groups on biological systems. It can be used as a model compound to investigate the metabolism and detoxification pathways of nitroaromatic compounds in microorganisms and plants .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and coatings with specific properties.
作用机制
The mechanism of action of N-(2-acetyl-5-nitrophenyl)acetamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Molecular Targets and Pathways:
Proteins: The compound can bind to and modify proteins, altering their structure and function.
Nucleic Acids: It can interact with DNA and RNA, potentially causing mutations or affecting gene expression.
Enzymes: The compound may inhibit or activate enzymes involved in various metabolic pathways.
相似化合物的比较
N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group at a different position.
N-(2-methoxy-5-nitrophenyl)acetamide: Contains a methoxy group instead of an acetyl group.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a hydroxy group instead of an acetyl group.
Uniqueness: N-(2-acetyl-5-nitrophenyl)acetamide is unique due to the presence of both acetyl and nitro groups on the phenyl ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications.
属性
CAS 编号 |
55260-67-8 |
|---|---|
分子式 |
C10H10N2O4 |
分子量 |
222.20 g/mol |
IUPAC 名称 |
N-(2-acetyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)9-4-3-8(12(15)16)5-10(9)11-7(2)14/h3-5H,1-2H3,(H,11,14) |
InChI 键 |
REEWHEDUSOBOSG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


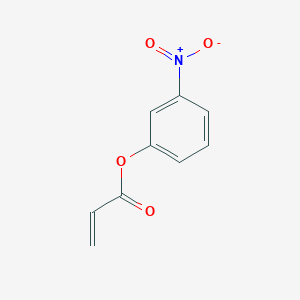
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
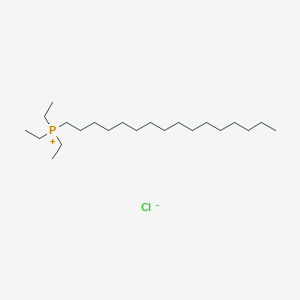
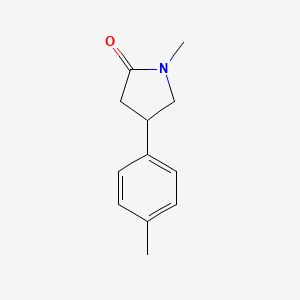
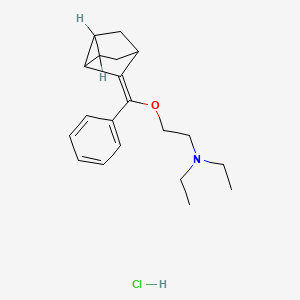
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
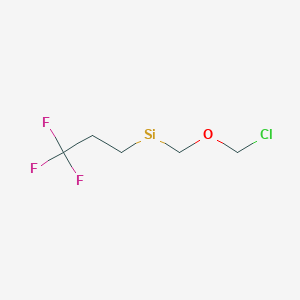
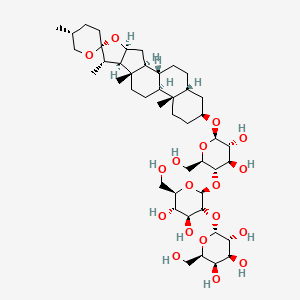
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
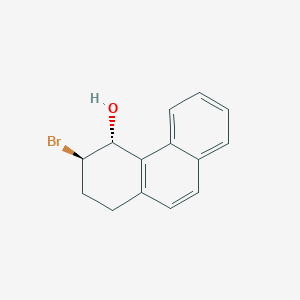
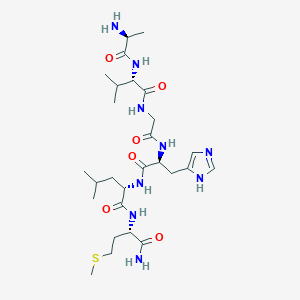
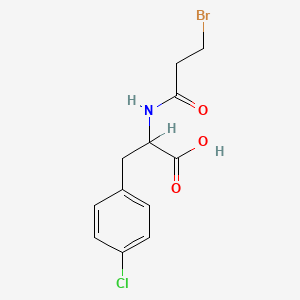
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
